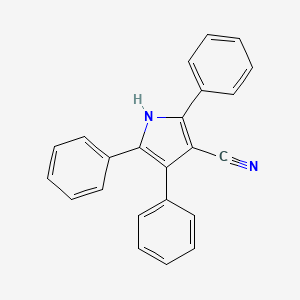

2,4,5-Triphenyl-1h-pyrrole-3-carbonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

2,4,5-triphenyl-1H-pyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N2/c24-16-20-21(17-10-4-1-5-11-17)23(19-14-8-3-9-15-19)25-22(20)18-12-6-2-7-13-18/h1-15,25H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRUBUISFVNHUBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC(=C2C#N)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60299594 | |

| Record name | 2,4,5-triphenyl-1h-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63324-77-6 | |

| Record name | NSC131532 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131532 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,5-triphenyl-1h-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Pathways of the 2,4,5 Triphenyl 1h Pyrrole 3 Carbonitrile Core

Transformations of the Nitrile (–CN) Group

The carbonitrile (cyano) group is a highly versatile functional group that can be converted into a wide array of other functionalities. For the 2,4,5-triphenyl-1H-pyrrole-3-carbonitrile core, the nitrile is a key handle for introducing new structural and electronic features.

Hydrolysis to Carboxamide Derivatives

The hydrolysis of a nitrile group is a fundamental transformation in organic chemistry, typically proceeding under acidic or basic conditions to yield a carboxamide, which can be further hydrolyzed to a carboxylic acid upon extended reaction times or with harsher conditions. numberanalytics.comlibretexts.orgchemistrysteps.com

In the context of the this compound core, this reaction converts the cyano group into a carboxamide (–CONH₂). This transformation is significant as it alters the electronic properties of the substituent at the C-3 position from a π-accepting nitrile to a less electron-withdrawing amide. The resulting 2,4,5-triphenyl-1H-pyrrole-3-carboxamide can serve as a precursor for further reactions or as a target molecule itself. The hydrolysis can be catalyzed by either acid or base, where the nitrile is activated by protonation or attacked by a hydroxide (B78521) ion, respectively, leading to an amide intermediate. libretexts.orgchemistrysteps.com Biocatalytic methods using enzymes like nitrile hydratases also offer a mild and selective alternative for this conversion. researchgate.net

Table 1: General Reaction for Nitrile Hydrolysis

| Reactant | Reagents & Conditions | Product |

|---|

1,3-Dipolar Cycloaddition Reactions (e.g., Tetrazole Ring Formation)

The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions. A prominent example is its reaction with azides to form a tetrazole ring, a bioisostere for the carboxylic acid group often used in medicinal chemistry. thieme-connect.de This reaction, a variant of the Huisgen cycloaddition, typically involves treating the nitrile with an azide (B81097) source, such as sodium azide (NaN₃), often in the presence of a catalyst.

Common catalysts include Lewis acids like zinc(II) salts (e.g., ZnBr₂ or ZnCl₂) or amine salts such as triethylammonium (B8662869) chloride or pyridine (B92270) hydrochloride. organic-chemistry.orgtandfonline.comorganic-chemistry.org These catalysts activate the nitrile group, facilitating the cycloaddition with the azide anion. organic-chemistry.org The reaction converts the this compound into 5-(2,4,5-triphenyl-1H-pyrrol-3-yl)-1H-tetrazole. This transformation dramatically alters the steric and electronic profile of the C-3 substituent, introducing a new, stable heterocyclic ring. The use of microwave irradiation has been shown to accelerate this transformation, especially for less reactive nitriles. thieme-connect.com

Table 2: Tetrazole Formation via 1,3-Dipolar Cycloaddition

| Reactant | Reagents & Conditions | Product |

|---|

Modifications and Functionalization at the Pyrrole (B145914) Nitrogen (N-H)

The nitrogen atom of the pyrrole ring is another key site for derivatization. The N-H bond is weakly acidic and can be deprotonated with a suitable base, allowing for the introduction of various substituents through alkylation or arylation.

N-Alkylation and N-Arylation Strategies

N-functionalization of the pyrrole ring is a common strategy to modify the molecule's properties.

N-Alkylation: This is typically achieved by first deprotonating the pyrrole nitrogen with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The resulting pyrrolide anion then acts as a nucleophile, reacting with an alkylating agent (e.g., an alkyl halide like iodomethane (B122720) or benzyl (B1604629) bromide) to form the N-alkylated product. Regioselective N-alkylation can sometimes compete with O-alkylation in related heterocyclic systems, but for pyrroles, N-alkylation is generally favored. scielo.org.mx

N-Arylation: The introduction of an aryl group at the pyrrole nitrogen typically requires transition-metal catalysis. Common methods include the Ullmann condensation, which uses a copper catalyst, often with a ligand, to couple the pyrrole with an aryl halide. More modern approaches, such as the Buchwald-Hartwig amination, utilize palladium catalysts with specialized phosphine (B1218219) ligands to achieve the same transformation with a broader substrate scope and milder conditions. Ligand-free copper-catalyzed N-arylation of pyrroles with aryl iodides has also been reported as an effective method. acs.org

Table 3: Representative N-Functionalization Strategies

| Reaction Type | Reagents & Conditions | General Product |

|---|

| N-Alkylation | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (R-X) | 1-Alkyl-2,4,5-triphenyl-1H-pyrrole-3-carbonitrile | | N-Arylation | 1. Aryl Halide (Ar-X) 2. Catalyst (e.g., CuI, Pd(OAc)₂) 3. Base (e.g., Cs₂CO₃, K₃PO₄) | 1-Aryl-2,4,5-triphenyl-1H-pyrrole-3-carbonitrile |

Electrophilic and Nucleophilic Aromatic Substitution on Phenyl Substituents

The three phenyl rings attached to the pyrrole core at positions C2, C4, and C5 provide further opportunities for functionalization through aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): The pyrrole ring is an electron-rich heterocycle and is generally considered an electron-donating group. Therefore, it activates the attached phenyl rings towards electrophilic attack, directing incoming electrophiles to the ortho and para positions. libretexts.org Standard electrophilic substitution reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), or Friedel-Crafts acylation can be performed on these phenyl rings. The reactivity of each phenyl ring (at C2, C4, and C5) will be subtly different based on its position relative to the other substituents and the pyrrole nitrogen. However, harsh acidic conditions required for some EAS reactions can lead to polymerization or degradation of the sensitive pyrrole core, so mild reaction conditions are preferred. thieme-connect.comgoogle.com

Nucleophilic Aromatic Substitution (SNA_r): For nucleophilic aromatic substitution to occur, an aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (–NO₂) groups, positioned ortho or para to a suitable leaving group (e.g., a halogen). organic-chemistry.orgnih.gov The unsubstituted phenyl rings of this compound are electron-rich and thus not susceptible to S_NAr. However, if the phenyl rings are first functionalized with EWGs (for example, via electrophilic nitration), subsequent nucleophilic substitution becomes possible. nih.gov For instance, nitration of a phenyl ring followed by reaction with a nucleophile like an alkoxide or an amine could displace the nitro group or a strategically placed halide.

Annulation Reactions for Fused Heterocyclic Systems (e.g., Pyrrolo[2,3-d]pyrimidines)

The arrangement of the nitrile group at C-3 adjacent to the amino functionality at C-2 (or a group that can be converted to it) is a classic precursor for the synthesis of fused heterocyclic systems. Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are a particularly important class of fused heterocycles due to their prevalence in biologically active molecules. nih.govgoogle.com

The construction of the pyrimidine (B1678525) ring onto the pyrrole core can be achieved from the this compound scaffold. A common method involves the reaction of a 2-amino-3-cyanopyrrole with a one-carbon synthon. Although the parent compound is not a 2-aminopyrrole, its derivatives can be. Alternatively, some syntheses allow for direct cyclization from the nitrile. For example, heating a 2-amino-3-cyanopyrrole with formamide (B127407) or formic acid can lead to the formation of the fused 4-aminopyrrolo[2,3-d]pyrimidine. Another powerful method is the inverse electron demand Diels-Alder reaction between a 2-amino-4-cyanopyrrole and a 1,3,5-triazine, which can efficiently generate the pyrrolo[2,3-d]pyrimidine core. google.com The synthesis often starts from precursors that build the substituted pyrrole ring and then cyclize to the fused system in a one-pot or sequential manner. acs.org

Table 4: General Annulation to Form Pyrrolo[2,3-d]pyrimidines

| Precursor | Reagents & Conditions | Product |

|---|---|---|

| 2-Amino-4,5-diphenyl-1H-pyrrole-3-carbonitrile* | Formamide (HCONH₂), Heat | 4-Amino-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine* |

| 2-Amino-4,5-diphenyl-1H-pyrrole-3-carbonitrile* | Guanidine, EtOH, Reflux | 2,4-Diamino-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine* |

*Note: Products shown are based on a diphenyl analogue, as direct examples for the triphenyl compound are less common. The reactivity pattern is analogous.

Spectroscopic and Diffraction Based Structural Characterization Methodologies for 2,4,5 Triphenyl 1h Pyrrole 3 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of 2,4,5-Triphenyl-1H-pyrrole-3-carbonitrile in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete picture of molecular connectivity can be assembled.

Unidimensional NMR (¹H NMR, ¹³C NMR)

Unidimensional NMR experiments provide fundamental information about the chemical environment and number of unique protons and carbons in the molecule.

¹H NMR: The proton NMR spectrum for this compound is expected to show distinct signals corresponding to the different types of protons. The protons on the three phenyl groups would typically appear in the aromatic region of the spectrum (approximately 7.0-8.0 ppm). Due to the free rotation of the phenyl rings, some signals may overlap, creating complex multiplet patterns. The single proton attached to the pyrrole (B145914) nitrogen (N-H) would likely appear as a broad singlet at a downfield chemical shift, the exact position of which would be sensitive to solvent, concentration, and temperature.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, distinct signals would be expected for the carbons of the pyrrole ring, the phenyl rings, and the nitrile group. The carbon atoms of the phenyl groups would resonate in the typical aromatic range (approx. 125-140 ppm). The carbons of the central pyrrole ring would have their own characteristic shifts, influenced by the attached phenyl groups and the electron-withdrawing nitrile group. The carbon of the nitrile group (C≡N) is expected to appear in a distinct region (approx. 115-125 ppm), often as a low-intensity signal. Quaternary carbons (those not attached to any protons) would also exhibit characteristically weaker signals compared to protonated carbons.

Expected Unidimensional NMR Data

| Technique | Expected Signals | Anticipated Chemical Shift Region (ppm) | Notes |

| ¹H NMR | Aromatic Protons (15H) | ~7.0 - 8.0 | Complex multiplets due to signals from three distinct phenyl rings. |

| Pyrrole N-H Proton (1H) | Variable, downfield | Broad singlet, position is solvent and concentration dependent. | |

| ¹³C NMR | Phenyl C-H Carbons | ~125 - 130 | Multiple signals expected. |

| Phenyl Quaternary Carbons | ~130 - 145 | Signals for carbons attached to the pyrrole ring. | |

| Pyrrole Ring Carbons | ~100 - 150 | Four distinct signals, including two quaternary carbons. | |

| Nitrile Carbon (-C≡N) | ~115 - 125 | Typically a weak signal. |

Bidimensional NMR Techniques (COSY, HMQC, HMBC)

To unambiguously assign the signals from the ¹H and ¹³C spectra and confirm the connectivity, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent protons within each of the three phenyl rings, helping to delineate the spin systems of each ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal for all the C-H bonds in the phenyl rings.

Advanced NMR Experiments for Structural Confirmation

For complex molecules, further experiments can provide additional confirmation. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment could be used to identify protons that are close in space, even if they are not directly bonded. This could help determine the preferred spatial orientation (conformation) of the phenyl rings relative to the central pyrrole ring.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information based on its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound with high confidence. For this compound (C₂₅H₁₈N₂), HRMS would be used to confirm that the experimentally measured mass matches the calculated exact mass, ruling out other potential elemental compositions.

Expected High-Resolution Mass Spectrometry Data

| Technique | Ion | Expected Information |

| HRMS | [M+H]⁺ or [M]⁺˙ | Provides an exact mass measurement to confirm the elemental formula C₂₅H₁₈N₂. |

Soft Ionization Techniques (ESI, DART) and Hard Ionization (EI)

Different ionization methods are used to generate ions for mass analysis, providing complementary information.

Soft Ionization (ESI, DART): Techniques like Electrospray Ionization (ESI) or Direct Analysis in Real Time (DART) are "soft" methods that typically generate the protonated molecular ion ([M+H]⁺) with minimal fragmentation. These techniques are ideal for confirming the molecular weight of the compound.

Hard Ionization (EI): Electron Ionization (EI) is a "hard" technique that imparts significant energy to the molecule, leading to extensive and predictable fragmentation. The resulting fragmentation pattern serves as a "fingerprint" for the molecule. For this compound, expected fragmentation pathways could include the loss of the nitrile group, cleavage of the phenyl rings, or fragmentation of the pyrrole ring itself. Analysis of these fragment ions helps to confirm the different structural units of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. For this compound, the IR spectrum reveals characteristic absorption bands corresponding to its key structural features: the pyrrole N-H bond, the nitrile (C≡N) group, and the aromatic phenyl rings.

The primary functional groups and their expected vibrational frequencies are:

N-H Stretching: The pyrrole ring contains a secondary amine (N-H) group. This bond typically exhibits a stretching vibration in the region of 3300-3500 cm⁻¹. In related heterocyclic compounds like 2,4,5-triphenylimidazole, this N-H stretch is observed around 3344 cm⁻¹. rsc.org For similar pyrrole-3-carbonitrile derivatives, the N-H stretch has been reported in the range of 3262-3265 cm⁻¹. nih.gov The presence of a band in this region is a strong indicator of the N-H functionality.

Nitrile (C≡N) Stretching: The carbonitrile group is a defining feature of the molecule. The C≡N triple bond has a characteristic, sharp absorption band that is typically of medium intensity. This band appears in a relatively uncongested region of the spectrum, generally between 2210 and 2260 cm⁻¹. In analogous 1H-pyrrole-3-carbonitrile compounds, this nitrile stretch is consistently observed around 2222-2227 cm⁻¹. nih.gov

Aromatic C-H Stretching: The three phenyl groups and the pyrrole ring contain aromatic C-H bonds. The stretching vibrations for these bonds typically appear at wavenumbers just above 3000 cm⁻¹, usually in the 3000-3100 cm⁻¹ range. researchgate.net

Aromatic C=C Stretching: The carbon-carbon double bonds within the phenyl rings and the pyrrole ring give rise to several absorption bands in the 1400-1600 cm⁻¹ region. For substituted aromatic systems, characteristic bands are often seen near 1600, 1585, 1500, and 1450 cm⁻¹. nih.gov In similar triphenyl-substituted imidazoles, these aromatic C=C stretching vibrations are noted at approximately 1483 cm⁻¹ and 1598 cm⁻¹. rsc.org

C-H Out-of-Plane Bending: The substitution pattern on the phenyl rings can be inferred from the strong C-H out-of-plane bending vibrations in the 675-900 cm⁻¹ region. nih.gov Monosubstituted benzene (B151609) rings, as are present in this molecule, typically show two strong bands, one near 690-710 cm⁻¹ and another between 730-770 cm⁻¹.

The following table summarizes the expected characteristic IR absorption bands for this compound based on general spectroscopic data and analysis of related compounds.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Pyrrole N-H | Stretch | 3260 - 3400 | Medium, Broad |

| Nitrile C≡N | Stretch | 2220 - 2240 | Medium, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic C=C | In-ring Stretch | 1400 - 1600 | Medium to Strong |

| Aromatic C-H | Out-of-Plane Bend | 690 - 770 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV or visible light. For this compound, this technique is particularly useful for characterizing the extensive π-conjugated system formed by the interplay of the pyrrole core and the three attached phenyl rings.

The UV-Vis spectrum of highly conjugated molecules like this one is typically dominated by intense π→π* transitions. The chromophore, or light-absorbing part of the molecule, consists of the pyrrole ring, the phenyl substituents, and the carbonitrile group, all of which are linked in a way that allows for significant electron delocalization.

Electronic Transitions: The absorption bands observed in the UV-Vis spectrum correspond to the promotion of electrons from a bonding (π) or non-bonding (n) molecular orbital to an anti-bonding (π) molecular orbital. Given the extensive aromatic system, strong absorptions corresponding to π→π transitions are expected. The presence of heteroatoms (nitrogen) also introduces the possibility of n→π* transitions, although these are typically much weaker in intensity and may be obscured by the stronger π→π* bands.

Conjugation Effects: The conjugation between the pyrrole ring and the multiple phenyl groups significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This effect shifts the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) compared to the individual, non-conjugated chromophores. The electronic properties and absorption spectra of such systems can be influenced by the degree of planarity between the rings; greater planarity leads to more effective conjugation and absorption at longer wavelengths.

While specific experimental λmax values for this compound are not detailed in the surveyed literature, related triphenyl-substituted heterocyclic systems are known to be photophysically active, often exhibiting aggregation-induced emission properties due to restricted intramolecular rotation in the solid state. The study of pyrrole derivatives often reveals intense absorption bands in the UV region, with the exact position depending on the specific substituents and the solvent used. For example, simple pyrrole shows a strong absorption below 210 nm, while more complex derivatives absorb at significantly longer wavelengths.

| Type of Transition | Chromophore System | Expected Absorption Region |

| π→π* | Conjugated Phenyl and Pyrrole Rings | 250 - 400 nm |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

Although a specific crystal structure for this compound was not found in the available literature, analysis of closely related structures provides valuable insight into the expected structural features.

Molecular Conformation: A key structural aspect that crystallography would reveal is the relative orientation of the three phenyl rings with respect to the central pyrrole ring. Due to steric hindrance between the adjacent phenyl groups and the pyrrole core, it is highly probable that the rings are not coplanar. In a crystal structure of a related 2-(2,5-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile, the dihedral angle between the phenyl and pyrrole rings was found to be 24.62°. mdpi.com For substituted 2,4,5-triphenylimidazole, the phenyl rings are also significantly twisted out of the plane of the central ring, with reported dihedral angles of 21.4°, 24.7°, and 39.0°. researchgate.net A similar "propeller-like" conformation is expected for this compound.

Intermolecular Interactions: The crystal packing is determined by intermolecular forces. The presence of the pyrrole N-H group as a hydrogen bond donor and the nitrile nitrogen atom as a hydrogen bond acceptor creates the potential for strong intermolecular hydrogen bonding. In the crystal structure of a related pyrrole carbonitrile, molecules were connected via intermolecular N-H···N(nitrile) hydrogen bonds, forming chains. mdpi.com These interactions play a crucial role in stabilizing the crystal lattice.

Crystallographic Parameters: A full crystallographic analysis would determine the unit cell parameters (the dimensions a, b, c and angles α, β, γ of the repeating unit), the crystal system (e.g., monoclinic, orthorhombic), and the space group, which describes the symmetry elements of the crystal. For instance, the substituted triphenylimidazole C24H22N2O3 crystallizes in the monoclinic system with the space group P21/c. researchgate.net

The table below illustrates the type of data obtained from a single-crystal X-ray diffraction experiment, using data from a related substituted triphenylimidazole as a representative example. researchgate.net

| Parameter | Example Value (for 4,5-Diphenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole) |

| Chemical Formula | C24H22N2O3 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.509 |

| b (Å) | 18.748 |

| c (Å) | 22.016 |

| β (°) | 90.844 |

| Volume (ų) | 4338.9 |

| Z (Molecules per unit cell) | 8 |

This information collectively provides a complete and unambiguous picture of the molecule's structure in the solid phase.

Computational and Theoretical Investigations of 2,4,5 Triphenyl 1h Pyrrole 3 Carbonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for studying multi-atomic systems due to its balance of accuracy and computational efficiency. It is extensively used to predict the properties of polysubstituted pyrroles and related heterocyclic compounds.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For a molecule like 2,4,5-Triphenyl-1H-pyrrole-3-carbonitrile, with its multiple phenyl rings, this process also involves conformational analysis to find the lowest energy arrangement of these rotating groups.

DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), are employed to locate the geometry that corresponds to a minimum on the potential energy surface. The optimization process adjusts bond lengths, bond angles, and dihedral (torsion) angles until the forces on each atom are negligible. The resulting structure provides a detailed picture of the molecule's shape. For complex molecules, the theoretically calculated geometry is often validated by comparing it with experimental data from X-ray crystallography, where available. Studies on similar complex organic molecules have shown a high correlation between bond lengths and angles obtained from DFT methods and those observed experimentally.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Pyrrole (B145914) Core (Illustrative) Data below is illustrative of typical values obtained from DFT calculations for similar heterocyclic systems and not specific experimental values for this compound.

| Parameter | Bond Type | Typical Calculated Value (Å or °) |

| Bond Length | C=C (pyrrole ring) | 1.38 - 1.42 Å |

| Bond Length | C-N (pyrrole ring) | 1.37 - 1.39 Å |

| Bond Length | C-C (pyrrole-phenyl) | 1.48 - 1.50 Å |

| Bond Length | C≡N (nitrile) | ~1.16 Å |

| Bond Angle | C-N-C (pyrrole ring) | ~109° |

| Bond Angle | C-C-C (pyrrole ring) | ~107° - 108° |

| Dihedral Angle | Pyrrole-Phenyl Ring | 30° - 60° |

DFT is a reliable tool for predicting various spectroscopic properties. Once the molecular geometry is optimized, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These calculations help in the assignment of experimental spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations. Theoretical vibrational analyses on related compounds have demonstrated good agreement with experimental IR spectra.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. These theoretical predictions are valuable for interpreting complex experimental NMR spectra and confirming the molecular structure.

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for a Heterocyclic Compound This table illustrates the typical correlation between theoretical and experimental data for complex organic molecules.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | ~3500 | ~3495 |

| C-H Aromatic Stretch | 3100 - 3000 | 3080 - 3010 |

| C≡N Nitrile Stretch | ~2230 | ~2225 |

| C=C Aromatic Ring Stretch | 1610 - 1450 | 1600 - 1440 |

| C-N Stretch | ~1350 | ~1340 |

Understanding the pathway of a chemical reaction is crucial for optimizing synthesis. DFT calculations can map the potential energy surface of a reaction, allowing for the elucidation of its mechanism. This involves identifying and calculating the energies of reactants, products, any reaction intermediates, and, most importantly, the high-energy transition states that connect them.

For the synthesis of polysubstituted pyrroles, computational studies can model key steps such as condensation, intramolecular cyclization, and dehydration. By calculating the activation energy (the energy difference between the reactants and the transition state) for each step, the rate-determining step of the reaction can be identified. This theoretical insight is invaluable for developing more efficient synthetic routes.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

The HOMO is the orbital with the highest energy that contains electrons and is associated with the molecule's ability to donate electrons (its nucleophilicity). The LUMO is the lowest energy orbital that is empty and relates to the molecule's ability to accept electrons (its electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity and stability.

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Such molecules are often described as "soft."

A large HOMO-LUMO gap implies higher kinetic stability and lower chemical reactivity, as more energy is needed for electronic excitation. These molecules are considered "hard."

For this compound, the HOMO is expected to be distributed primarily over the electron-rich pyrrole ring and the phenyl substituents, while the LUMO is likely to be localized on the pyrrole ring and the electron-withdrawing nitrile group.

Table 3: Representative FMO Parameters for Aromatic Heterocycles Values are illustrative and depend on the specific molecule and computational method.

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Triphenyl-substituted Pyrrole | -5.5 to -6.0 | -2.0 to -2.5 | 3.0 to 4.0 |

| Carbazole Derivative | -5.83 | -2.88 | 2.95 |

| Substituted Imidazole | -6.0 to -6.5 | -1.5 to -2.0 | 4.0 to 4.5 |

Based on the energies of the frontier orbitals, several global reactivity descriptors can be calculated within the framework of conceptual DFT to quantify a molecule's reactivity.

Chemical Potential (μ): Related to the "escaping tendency" of an electron from a system. It is calculated as μ ≈ (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2.

Global Electrophilicity Index (ω): This index, proposed by Parr, measures the stabilization in energy when the system acquires an additional electronic charge from the environment. It is a powerful tool for quantifying the electrophilic nature of a molecule and is defined as ω = μ² / (2η).

These indices provide a quantitative scale for predicting whether a molecule will act as an electrophile or a nucleophile in a reaction. For this compound, the presence of the electron-rich triphenyl-pyrrole system suggests significant nucleophilic character, while the nitrile group contributes to its electrophilic potential.

Table 4: Equations for Global Reactivity Descriptors

| Descriptor | Formula | Interpretation |

| Chemical Potential (μ) | μ ≈ (E_HOMO + E_LUMO) / 2 | High μ indicates higher nucleophilicity. |

| Chemical Hardness (η) | η ≈ (E_LUMO - E_HOMO) / 2 | High η indicates low reactivity (high stability). |

| Global Electrophilicity (ω) | ω = μ² / (2η) | High ω indicates a strong electrophile. |

| Chemical Softness (S) | S = 1 / (2η) | High S indicates high reactivity (low stability). |

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

No published NBO analysis for this compound could be located. This type of analysis is used to provide a quantum chemical understanding of bonding and electron delocalization. In related heterocyclic compounds, NBO analysis has been used to investigate hyperconjugative interactions, intramolecular charge transfer, and the stability arising from electron delocalization from lone pairs into antibonding orbitals. nih.govresearchgate.net For instance, studies on other complex heterocycles use NBO to analyze the stability conferred by interactions like n → σ* and π → π* transitions. However, without specific calculations on this compound, no data on its specific electronic structure, natural atomic charges, or the energetic contributions of specific orbital interactions can be provided.

Investigation of Tautomeric Equilibria and Relative Stabilities

There is no available research that investigates the tautomeric equilibria and relative stabilities of this compound. Tautomerism involves the migration of a proton, and for this molecule, the most probable tautomerism would involve the migration of the N-H proton. Theoretical studies on other pyrrole derivatives, such as those with hydroxyl groups, have explored keto-enol tautomerism using methods like Density Functional Theory (DFT) to determine the relative Gibbs free energies of the different forms in various solvents. mdpi.comruc.dk For other nitrogen-containing heterocycles, computational studies have successfully predicted the most stable tautomer in both the gas phase and solution, which is crucial for understanding the molecule's reactivity and biological interactions. nih.govresearchgate.netnih.gov Without dedicated computational studies for this compound, it is not possible to report on its potential tautomers, their relative stabilities, or the energy barriers for their interconversion.

Advanced Research Applications and Prospects in Chemical Science

Development as Architectural Scaffolds in Complex Organic Synthesis

The highly substituted pyrrole (B145914) framework of 2,4,5-triphenyl-1H-pyrrole-3-carbonitrile serves as a robust architectural scaffold for the construction of more complex organic molecules. The inherent structure of this compound provides a predefined three-dimensional arrangement of phenyl groups, which can be further functionalized to build intricate molecular architectures.

Multi-component reactions (MCRs) represent a powerful strategy for the efficient synthesis of complex products, and pyrrole derivatives are often key players in these transformations. bohrium.comresearchgate.net The synthesis of polysubstituted pyrroles through MCRs allows for the rapid generation of molecular diversity from simple precursors. bohrium.comnih.gov This approach is highly valued in drug discovery and materials science. researchgate.netnih.gov For instance, three-component reactions involving α-hydroxyketones, oxoacetonitriles, and anilines have been developed to concisely synthesize highly substituted pyrrole frameworks. nih.gov The this compound scaffold can be envisioned as a product of such convergent strategies, or as a starting point for further complexity. Once formed, the scaffold's phenyl rings and the reactive cyano group offer multiple points for diversification, enabling the synthesis of a library of complex molecules for biological screening or materials testing. illinois.edu

The cyano group is particularly versatile, serving as a synthetic handle that can be transformed into a variety of other functional groups such as aldehydes, amides, and carboxylic acids, which can then participate in further bond-forming reactions. nih.gov This versatility allows for the elaboration of the core scaffold into more complex structures, including those found in medicinally relevant compounds. nih.govnih.gov

Table 1: Examples of Multi-component Reactions for Pyrrole Synthesis

| Reaction Type | Components | Product Type | Significance |

|---|---|---|---|

| Three-component | α-Hydroxyketones, Oxoacetonitriles, Anilines | N-Substituted 2,3,5-substituted pyrroles | Concise route to complex pyrrole-based drug candidates. nih.gov |

| Three-component | Alkyl 2-aminoesters, 1,3-Dicarbonyl compounds, Base | 2,4,5-Trisubstituted-1H-pyrrol-3-ols | Solvent-free synthesis of functionalized pyrrols. mdpi.com |

| Four-component (Ugi) | Amine, Ketone/Aldehyde, Isocyanide, Carboxylic acid | Bis-amides | Generates high molecular complexity in a single step. nih.gov |

Rational Design in Functional Organic Materials Chemistry

The rational design of organic materials with specific electronic and photophysical properties is a cornerstone of modern materials science. Pyrrole-containing semiconducting materials are of great interest for applications in organic electronics, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). researchgate.netnih.gov The electron-rich nature of the pyrrole ring makes it an excellent component for p-type semiconducting materials. researchgate.net

The this compound scaffold is a promising candidate for the development of functional organic materials. The triphenyl-substituted pyrrole core can be systematically modified to tune its optoelectronic properties. For example, computational studies on D–π–A (donor-pi-acceptor) systems based on diketopyrrolopyrrole and triphenylamine (B166846) have shown that modifying the π-bridge can effectively tune the material's band gap and absorption spectrum for organic solar cell applications. researchgate.net Similar principles can be applied to this compound, where the triphenylpyrrole unit can act as a donor or part of the π-conjugated system.

Furthermore, the introduction of specific functional groups onto the phenyl rings can induce desirable solid-state packing and intermolecular interactions, which are crucial for efficient charge transport. The aggregation-induced emission (AIE) phenomenon, observed in some multi-phenyl-substituted pyrroles, is another exciting prospect. rsc.org This property, where materials become highly fluorescent in the aggregated state, is highly sought after for applications in organic light-emitting diodes (OLEDs) and sensors. jmaterenvironsci.com The design of novel materials based on the this compound framework could lead to new advances in these technologies. rsc.orgresearchgate.net

Table 2: Key Properties for Functional Organic Materials

| Property | Description | Relevance to this compound |

|---|---|---|

| HOMO/LUMO Energy Levels | Highest Occupied and Lowest Unoccupied Molecular Orbital energies, which determine the electronic band gap. | Tunable by substitution on the phenyl rings to match requirements for OPVs and OLEDs. researchgate.netrsc.org |

| Charge Carrier Mobility | The ease with which electrons and holes can move through the material. | Dependent on molecular packing, which can be influenced by the triphenyl substitution pattern. rsc.org |

| Absorption/Emission Spectra | The wavelengths of light the material absorbs and emits. | Can be engineered for specific applications, such as absorbing a broad range of the solar spectrum in OPVs. researchgate.net |

| Aggregation-Induced Emission (AIE) | Enhanced fluorescence in the solid state compared to in solution. | A potential property for developing highly efficient OLEDs. rsc.org |

Utility in Catalyst Design and Ligand Development for Metal Complexes

Pyrrole-based ligands have been extensively used in coordination chemistry to create transition metal complexes with interesting catalytic properties. researchgate.net The nitrogen atom of the pyrrole ring can coordinate to a metal center, and the substituents on the pyrrole ring can be used to fine-tune the steric and electronic environment of the metal, thereby influencing the reactivity and selectivity of the catalyst.

The this compound molecule offers several potential coordination sites for metal ions, including the pyrrole nitrogen and the nitrile nitrogen. This allows it to act as a ligand in the formation of metal complexes. researchgate.netnih.gov The development of metal-organic frameworks (MOFs) is an area where such ligands are of high interest. rsc.orgresearchgate.netmdpi.comnih.gov MOFs are porous crystalline materials with applications in catalysis, gas storage, and separation. rsc.orgmdpi.com The triphenylpyrrole carbonitrile ligand could be used to construct MOFs with specific pore sizes and chemical functionalities. researchgate.netmdpi.com

Furthermore, metal complexes incorporating pyrrole-based ligands have shown catalytic activity in a range of organic transformations, including olefin polymerization and oxidation reactions. mdpi.com The design of ligands that can cooperate with the metal center is a key strategy in developing highly efficient catalysts. rsc.org The this compound framework, with its multiple potential binding sites and tunable electronic properties, is a promising platform for designing new ligands for homogeneous and heterogeneous catalysis. nih.gov The synthesis of transition metal complexes with ligands derived from this scaffold could lead to catalysts with novel reactivity and selectivity. mdpi.comnih.gov

Table 3: Applications of Pyrrole-Based Metal Complexes

| Application Area | Metal | Ligand Type | Example Reaction |

|---|---|---|---|

| Olefin Polymerization | Ti, Zr, Fe, Co, Ni, Pd | Iminopyrrole | Ethylene Polymerization. |

| Oxidation Catalysis | Fe, Co, Ni, Cu | Schiff Base, Porphyrin-like | Alkene Epoxidation, Aniline Oxidation. researchgate.netmdpi.com |

| Pyrrole Synthesis | Zn, Rh | N/A (Catalyst) | Cyclization of dienyl azides. organic-chemistry.org |

| Metal-Organic Frameworks | Co, Cu, Zr, Zn | Porphyrin, Carboxylate | Heavy metal removal, Gas storage. researchgate.netmdpi.com |

Exploration as Precursors for Novel Heterocyclic Architectures

The transformation of existing heterocyclic systems into new ones is a powerful strategy in synthetic chemistry for accessing novel molecular scaffolds. The this compound molecule is an excellent precursor for the synthesis of new heterocyclic architectures due to the reactivity of both the pyrrole ring and the cyano group.

The cyano group is a versatile functional group that can be converted into a wide array of other functionalities, including amines, carbonyls, and various heterocyclic rings. researchgate.net For example, nitriles can undergo cycloaddition reactions or act as electrophiles after activation to form new ring systems. researchgate.netnih.gov The cyano group in this compound can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine or an aldehyde, or reacted with nucleophiles to initiate cyclization. nih.govgoogle.com A notable transformation is the reduction of the nitrile to an aldehyde, which can then serve as a key intermediate for building more complex fused ring systems. nih.govgoogle.com

Furthermore, the pyrrole ring itself can participate in cycloaddition reactions or be functionalized at the unsubstituted C-H position to build more elaborate structures. The synthesis of fused heterocyclic systems, such as pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e] mdpi.comrsc.orgdiazepines, from substituted pyrrole precursors has been reported as a strategy to develop potent enzyme inhibitors. nih.gov Following similar synthetic logic, this compound could be elaborated into novel fused systems with potential biological activity or unique material properties. chemrxiv.orglongdom.org

Table 4: Potential Transformations of this compound

| Reactive Site | Reaction Type | Potential Product | Synthetic Utility |

|---|---|---|---|

| Cyano Group | Reduction (e.g., DIBAL-H) | 2,4,5-Triphenyl-1H-pyrrole-3-carbaldehyde | Intermediate for reductive amination, Wittig reaction, etc. nih.govgoogle.com |

| Cyano Group | Hydrolysis (acidic or basic) | 2,4,5-Triphenyl-1H-pyrrole-3-carboxylic acid | Precursor for amides, esters, and other acid derivatives. |

| Cyano Group | Cycloaddition with azides | Tetrazolyl-substituted triphenylpyrrole | Access to nitrogen-rich heterocycles. researchgate.net |

| Pyrrole Ring | Annulation reactions | Fused pyrrolo-pyrimidine or pyrrolo-diazepine systems | Synthesis of novel polycyclic aromatic systems for medicinal or materials applications. nih.gov |

Conclusion and Future Directions in 2,4,5 Triphenyl 1h Pyrrole 3 Carbonitrile Research

Summary of Key Methodological Advances

The synthesis of polysubstituted pyrroles, including the 2,4,5-triphenyl-1H-pyrrole-3-carbonitrile framework, has seen significant progress through the development of innovative synthetic strategies. These advancements have largely focused on improving efficiency, atom economy, and environmental compatibility.

One of the most impactful developments has been the refinement of multi-component reactions (MCRs) . These reactions allow for the construction of complex pyrrole (B145914) structures in a single step from simple starting materials, which is a significant improvement over lengthy linear syntheses. For instance, one-pot, four-component reactions have been developed for the synthesis of highly substituted pyrroles. dntb.gov.ua The use of various catalysts, including metal-based and organocatalysts, has been instrumental in promoting these complex transformations. nih.govdntb.gov.ua

The application of green chemistry principles has also marked a significant advance. Methodologies utilizing aqueous media, solvent-free conditions, and reusable catalysts have been reported for the synthesis of functionalized pyrroles. dntb.gov.uaorientjchem.org For example, the use of CATAPAL 200, a commercially available and recyclable catalyst, has been shown to be effective in the Paal-Knorr reaction for synthesizing N-substituted pyrroles. dntb.gov.ua Similarly, the development of protocols using heterogeneous catalysts like Pd/C and HZSM-5 offers an eco-friendly and scalable approach for the synthesis of 4,5-substituted pyrrole-3-carbonitriles. researchgate.net

Furthermore, novel catalytic systems continue to be explored. Transition metal catalysts, including palladium, copper, and rhodium, have been successfully employed in cascade reactions to construct the pyrrole ring. nih.gov For example, a palladium-catalyzed multi-step cascade reaction involving Sonogashira coupling, intramolecular hydroamination, and reductive elimination has been used to prepare tetrasubstituted pyrroles. nih.gov

Recent strategies have also focused on the use of readily available starting materials. A concise three-component synthesis of pyrrole-based drug candidates has been developed from α-hydroxyketones, oxoacetonitriles, and anilines, offering a streamlined route to diverse pyrrole libraries. mdpi.com

Identification of Remaining Synthetic and Mechanistic Challenges

Despite the notable progress, the synthesis of this compound and other highly substituted pyrroles is not without its challenges.

The synthesis of sterically hindered pyrroles , such as the triphenyl-substituted scaffold, presents another difficulty. The steric bulk of the phenyl groups can impede the approach of reagents, requiring more forcing reaction conditions which can lead to side reactions and decomposition. The Paal-Knorr reaction, a classic method for pyrrole synthesis, can be challenging for creating such sterically demanding structures, and isomerization to the more stable 1H-pyrrole can be unfavorable in some cases due to steric interactions. chim.it

Mechanistic understanding of many of the multi-component and cascade reactions used to synthesize these complex pyrroles is still evolving. A deeper insight into the reaction pathways is crucial for optimizing reaction conditions, minimizing byproduct formation, and expanding the substrate scope. For example, in some reactions, the formation of byproducts like tetraphenyl pyrazine (B50134) can occur through self-condensation of starting materials.

Emerging Trends and Prospective Research Avenues for Polyphenylated Pyrrole-3-carbonitriles

The future of research on this compound and related compounds is poised to move in several exciting directions.

An emerging trend is the exploration of the photophysical properties of these compounds. The highly conjugated and rigid structure of polyphenylated pyrroles suggests potential applications in materials science, such as in organic light-emitting diodes (OLEDs) and as fluorescent probes. The phenomenon of aggregation-induced emission (AIE), where non-emissive molecules become highly fluorescent in an aggregated state, has been observed in some multi-phenyl-substituted pyrroles and is an area ripe for further investigation.

The development of new catalytic methods will continue to be a major focus. This includes the design of more efficient, selective, and environmentally benign catalysts for the synthesis of these complex heterocycles. The use of photoredox and electrochemical methods for pyrrole synthesis is a growing area that could offer milder and more controlled reaction conditions. dntb.gov.ua

There is also significant potential in the functionalization of the pyrrole core . The nitrile group in this compound serves as a versatile handle for further chemical transformations, allowing for the introduction of a wide range of functional groups. This could lead to the development of new derivatives with tailored biological activities or material properties. For instance, the cyano group can be converted to an aldehyde, which can then be used in a variety of subsequent reactions. google.com

The exploration of the biological activity of these compounds is another promising avenue. Pyrrole derivatives are known to exhibit a wide range of pharmacological properties, and the unique substitution pattern of this compound could lead to the discovery of novel therapeutic agents. mdpi.com For example, various substituted pyrrole-3-carbonitriles have shown fungicidal and other biological activities. mdpi.com

常见问题

Q. What are the common synthetic routes for 2,4,5-Triphenyl-1H-pyrrole-3-carbonitrile, and what methodological considerations are critical for reproducibility?

The compound is typically synthesized via multicomponent reactions or cyclocondensation of aryl aldehydes, nitriles, and amines. Key steps include:

- Suzuki-Miyaura coupling for introducing aryl groups, using Pd catalysts (e.g., Pd(PPh₃)₄) and optimized solvent systems (e.g., DMF/water) .

- Knorr pyrrole synthesis with nitrile precursors, requiring strict control of reaction temperature (80–120°C) and acid catalysis (e.g., acetic acid) . Reproducibility hinges on inert atmosphere (N₂/Ar), purification via column chromatography (silica gel, hexane/ethyl acetate), and characterization by ¹H/¹³C NMR and FT-IR.

Q. How can the crystal structure of this compound be determined, and what software tools are essential for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Methodological steps include:

- Data collection : Use a diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure solution : Employ direct methods in SHELXS or charge-flipping algorithms in SHELXD .

- Refinement : Apply full-matrix least-squares refinement in SHELXL , with anisotropic displacement parameters for non-H atoms. Validate using WinGX for geometric analysis and ORTEP for visualization .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data discrepancies be resolved?

- ¹H/¹³C NMR : Confirm substitution patterns and nitrile group presence (δ ~110–120 ppm for CN).

- FT-IR : Verify C≡N stretch (~2220 cm⁻¹) and pyrrole N-H (~3400 cm⁻¹).

- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺). Discrepancies (e.g., unexpected tautomerism) require cross-validation via SC-XRD or computational methods (DFT for optimized geometry) .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its potential as a luminescent material?

The extended π-conjugation from phenyl groups and electron-withdrawing CN substituent enhances intramolecular charge transfer (ICT). Methodological approaches:

- UV-Vis/fluorescence spectroscopy : Measure λₐₕₛ and quantum yield (e.g., in DCM).

- DFT calculations : Use Gaussian09/B3LYP/6-31G(d) to model HOMO-LUMO gaps and excited-state dynamics . Compare with analogs (e.g., 3-cyano-pyrroles) to assess substituent effects on optoelectronic properties.

Q. How can computational methods predict the reactivity of this compound in nucleophilic/electrophilic reactions?

- Reactivity indices : Calculate Fukui functions (f⁺/f⁻) using DFT to identify susceptible sites (e.g., pyrrole β-positions).

- Transition-state modeling : Employ QM/MM (e.g., CP2K) to simulate reaction pathways (e.g., nitrile hydrolysis or aryl substitution) . Validate predictions experimentally via kinetic studies (e.g., monitoring by HPLC).

Q. What are the key considerations for designing derivatives of this compound to enhance thermal stability for material science applications?

- Thermogravimetric analysis (TGA) : Assess decomposition temperatures under N₂.

- Substituent effects : Introduce electron-donating groups (e.g., -OCH₃) to stabilize HOMO levels.

- Crystallographic packing : Analyze intermolecular interactions (e.g., π-π stacking) via Mercury software to correlate with thermal behavior .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。